2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one
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Overview
Description
2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one typically involves the formation of the piperidine ring followed by the introduction of the hydroxymethyl and phenylmethoxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the piperidine ring, which can then be functionalized to introduce the hydroxymethyl and phenylmethoxy groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to replace the hydroxymethyl group with other functional groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the ketone group can produce an alcohol derivative .
Scientific Research Applications
2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenylmethoxy groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Hydroxymethyl)-5-phenylmethoxypiperidin-4-one can be compared with other similar compounds, such as:
5-(Hydroxymethyl)-2-furfural: A furan derivative with similar hydroxymethyl functionality but different structural features.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with two hydroxymethyl groups, used in polymer and material science.
5-(Ethoxymethyl)furfural: A hydrophobic analog of 5-(Hydroxymethyl)-2-furfural with enhanced stability and different reactivity patterns
The uniqueness of this compound lies in its piperidine ring structure, which imparts distinct chemical and biological properties compared to the furan derivatives.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxypiperidin-4-one |
InChI |
InChI=1S/C13H17NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11,13-15H,6-9H2 |
InChI Key |
FAFASWZZHCFTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(C1=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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